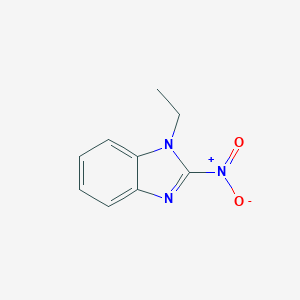

1-Ethyl-2-nitrobenzimidazole

Description

Structure

3D Structure

Properties

CAS No. |

10111-02-1 |

|---|---|

Molecular Formula |

C9H9N3O2 |

Molecular Weight |

191.19 g/mol |

IUPAC Name |

1-ethyl-2-nitrobenzimidazole |

InChI |

InChI=1S/C9H9N3O2/c1-2-11-8-6-4-3-5-7(8)10-9(11)12(13)14/h3-6H,2H2,1H3 |

InChI Key |

XMHNVBWYMIMXMY-UHFFFAOYSA-N |

SMILES |

CCN1C2=CC=CC=C2N=C1[N+](=O)[O-] |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1[N+](=O)[O-] |

Other CAS No. |

10111-02-1 |

Synonyms |

Benzimidazole, 1-ethyl-2-nitro- (7CI,8CI) |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1 Ethyl 2 Nitrobenzimidazole and Derivatives

Established Synthetic Routes to N-Alkylated Nitrobenzimidazoles

Traditional methods for the synthesis of the 1-ethyl-2-nitrobenzimidazole scaffold primarily involve a series of well-established organic reactions. These can be broadly categorized into the initial formation of the benzimidazole (B57391) core, followed by functionalization, or the construction of the ring from pre-functionalized precursors.

Condensation Reactions of o-Phenylenediamines

The condensation of o-phenylenediamines with various carbonyl compounds is a cornerstone of benzimidazole synthesis. rsc.org To achieve a 2-nitro substituted benzimidazole, a common precursor is 2-nitro-o-phenylenediamine, though this is less common due to the electronic effects of the nitro group. A more typical approach involves the condensation of an N-ethylated diamine with a reagent that provides the C2 carbon, followed by nitration.

For instance, the reaction of N-ethyl-o-phenylenediamine with a suitable C1 source can form 1-ethylbenzimidazole. While various reagents can serve as the C1 source, such as formic acid or aldehydes, the subsequent nitration step is crucial for arriving at the desired product. innovareacademics.in

Alternatively, constructing the benzimidazole ring from a pre-nitrated diamine is a viable, though sometimes challenging, route. The reaction of 4-nitro-o-phenylenediamine (B140028) with aldehydes or carboxylic acids is a common method for producing 5(6)-nitrobenzimidazoles. umich.edu For example, reacting 2-ethylamino-4-nitroaniline with p-acetamidobenzaldehyde in refluxing glacial acetic acid yields 2-(4-acetamidophenyl)-1-ethyl-6-nitrobenzimidazole. unina.it This highlights how a pre-alkylated and pre-nitrated diamine can be cyclized to form a specific N-alkylated nitrobenzimidazole isomer.

Table 1: Examples of Condensation Reactions for Substituted Benzimidazole Synthesis

| Diamine Precursor | C1 Source/Reaction Partner | Conditions | Product | Yield (%) | Reference |

| 4-Nitro-o-phenylenediamine | Phenylacetic acid | 4N HCl, 100°C, 20-24h | 2-Benzyl-5-nitrobenzimidazole | 65 | umich.edu |

| 2-Ethylamino-4-nitroaniline | p-Acetamidobenzaldehyde | Glacial acetic acid, reflux, 26h | 2-(4-Acetamidophenyl)-1-ethyl-6-nitrobenzimidazole | 44 | unina.it |

| o-Phenylenediamine (B120857) | Phenylacetic acid | 4N HCl, reflux | 2-Benzylbenzimidazole | Not specified | umich.edu |

Direct Alkylation of Nitrobenzimidazole Nitrogen Atoms

The direct alkylation of a pre-formed nitrobenzimidazole ring is a primary strategy for the synthesis of N-alkylated derivatives. The synthesis of this compound would logically start from 2-nitrobenzimidazole. The alkylation is typically performed using an ethylating agent, such as ethyl iodide or bromoethane, in the presence of a base. tsijournals.comiosrphr.org

The choice of base and solvent is critical. Common systems include potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). tsijournals.com Phase transfer catalysis (PTC) conditions have also been employed for the N-alkylation of nitro-substituted benzimidazoles, offering a method that can proceed at room temperature. researchgate.netresearchgate.net

A significant challenge in the alkylation of asymmetric benzimidazoles, such as 5(6)-nitrobenzimidazole, is the formation of regioisomers (e.g., 1,5- and 1,6-disubstituted products), which are often difficult to separate. researchgate.net Alkylation of 5(6)-nitrobenzimidazole can result in approximately a 50:50 mixture of the corresponding N-1 substituted isomers. rsc.org While 2-nitrobenzimidazole is symmetric, preventing this specific isomeric issue, the reactivity of the N-H bond is influenced by the strongly electron-withdrawing nitro group at the C2 position. This can affect reaction conditions compared to the alkylation of unsubstituted benzimidazole.

Table 2: Conditions for N-Alkylation of Benzimidazole Derivatives

| Benzimidazole Substrate | Alkylating Agent | Base/Solvent System | Conditions | Product(s) | Yield (%) | Reference |

| 5-Nitrobenzimidazol-2-one | Benzyl (B1604629) chloride | K₂CO₃, TBAB, DMF | Room temp, 6h | 1,3-Dibenzyl-5-nitrobenzimidazol-2-one | Not specified | researchgate.net |

| 5-Nitro-1H-benzimidazole | 2-Chloroethanol | K₂CO₃, DMSO | 50°C | 1-(2-Hydroxyethyl)-5-nitrobenzimidazole & 1-(2-Hydroxyethyl)-6-nitrobenzimidazole | 52-75 (total) | tsijournals.com |

| 2-Mercapto-5-nitrobenzimidazole | Methyl iodide | Ethanol, reflux | 7h | 2-(Methylthio)-5-nitro-1H-benzimidazole | 83 | tsijournals.com |

Nitration Procedures for Benzimidazole Ring Systems

An alternative and highly effective route to this compound is the direct nitration of 1-ethylbenzimidazole. The benzimidazole ring system is generally stable, but susceptible to electrophilic substitution on the benzene (B151609) ring. iosrphr.orgCurrent time information in Bangalore, IN.

Nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid (HNO₃/H₂SO₄). innovareacademics.in The conditions must be carefully controlled to prevent over-nitration or side reactions. For benzimidazoles, nitration preferentially occurs at the 5(6)-position due to the directing effects of the fused imidazole (B134444) ring. iosrphr.orgCurrent time information in Bangalore, IN. However, the position of the pre-existing N-substituent can influence the regioselectivity.

A study on the nitration of 1-methylbenzimidazole (B167850) using nitric acid in concentrated sulfuric acid showed the formation of 1-methyl-5-nitrobenzimidazole and 1-methyl-6-nitrobenzimidazole (B1360024) in a nearly equal ratio (49:51), with no detection of the 4- or 7-nitro isomers. researchgate.net It is highly probable that the nitration of 1-ethylbenzimidazole would follow a similar pattern, yielding a mixture of 1-ethyl-5-nitrobenzimidazole and 1-ethyl-6-nitrobenzimidazole. To obtain the 2-nitro isomer, a different synthetic strategy starting from a 2-nitro precursor is generally required, as direct nitration at the C2 position is not a standard outcome. The synthesis of the target compound, this compound, is therefore more feasible via the alkylation of 2-nitrobenzimidazole or cyclization of an appropriate N-ethylated diamine with a 2-nitro-C1-synthon.

Emerging Synthetic Strategies and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more environmentally benign and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, shorten reaction times, and avoid hazardous solvents and reagents. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including benzimidazoles. mdma.ch Reactions that might take several hours under conventional heating can often be completed in minutes with microwave irradiation, frequently leading to higher yields and cleaner products.

The synthesis of nitrobenzimidazole derivatives has been successfully achieved using microwave assistance. For example, the condensation of 4-nitro-o-phenylenediamine with various phenoxyacetic acids was performed under microwave irradiation (400W) for just 2.5-3.5 minutes, affording the desired 5-nitro-2-aryl substituted-1H-benzimidazoles in excellent yields (82–92%), which were significantly higher than the 58–75% yields obtained via conventional heating. This demonstrates the potential for rapid and efficient synthesis of the core nitrobenzimidazole structure, which can then be alkylated.

Catalytic Systems in Benzimidazole Formation

The use of catalysts is central to many modern synthetic strategies, offering improved efficiency, selectivity, and milder reaction conditions. A wide array of catalysts has been explored for benzimidazole synthesis.

Lewis acids such as zinc triflate (Zn(OTf)₂), indium triflate (In(OTf)₃), and various metal chlorides (ZrCl₄, TiCl₄, SnCl₄) have proven effective in catalyzing the condensation of o-phenylenediamines with aldehydes or their equivalents. For instance, zinc triflate efficiently catalyzes the formation of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes in refluxing ethanol.

More recently, heterogeneous catalysts, including nanoparticles, have gained attention due to their high activity and ease of recovery and reuse. Supported gold nanoparticles (Au/TiO₂) have been used for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes under ambient conditions, without the need for additives or external oxidants. unina.it Iron-catalyzed multicomponent reactions have also been developed, providing high yields of benzimidazoles under mild conditions. rsc.org These catalytic systems represent a greener and more sustainable alternative to traditional stoichiometric reagents.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Method | Time | Yield (%) | Reference |

| Cyclo-condensation of 4-nitro-o-phenylenediamine and phenoxyacetic acids | Conventional | Not specified | 58-75 | |

| Cyclo-condensation of 4-nitro-o-phenylenediamine and phenoxyacetic acids | Microwave | 2.5-3.5 min | 82-92 |

Regioselective Synthesis and Isomer Control

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: regioselectivity. The primary route to this compound involves the N-alkylation of a 2-nitrobenzimidazole precursor. However, the starting material, 5(6)-nitro-2-substituted benzimidazole, exists as a mixture of two rapidly equilibrating tautomers. ias.ac.inmdpi.comunibo.itresearchgate.net This tautomerism, where the proton on the imidazole nitrogen can reside on either N-1 or N-3, means that subsequent alkylation can occur at two different positions, leading to a mixture of regioisomers.

Specifically, the ethylation of 2-nitro-5(6)-nitrobenzimidazole typically yields a mixture of 1-ethyl-2,5-dinitrobenzimidazole and 1-ethyl-2,6-dinitrobenzimidazole. Studies on the analogous methylation of 2-substituted-5(6)-nitrobenzimidazoles have shown that the reaction often produces the two possible N-alkylated isomers in nearly equal proportions. ias.ac.inunibo.it

The general synthetic pathway involves treating the tautomeric 5(6)-nitrobenzimidazole with an ethylating agent, such as iodoethane (B44018) or diethyl sulfate, in the presence of a base like potassium carbonate or sodium hydride in an appropriate solvent (e.g., acetone (B3395972) or DMF). ias.ac.inlookchem.comtubitak.gov.tr The base deprotonates the imidazole N-H, creating a nucleophilic anion that then attacks the ethylating agent.

Table 1: Illustrative Regioselectivity in N-Alkylation of 2-Substituted 5(6)-Nitrobenzimidazoles This table illustrates the typical outcomes of N-alkylation, which often result in isomeric mixtures. The data is based on analogous methylation reactions reported in the literature.

Control over the isomer ratio is challenging and influenced by several factors. The electronic properties of the substituent at the C-2 position and the specific reaction conditions (solvent, temperature, base) can alter the relative stability and nucleophilicity of the two imidazole nitrogens, thus shifting the isomer ratio. ias.ac.inbeilstein-journals.org For instance, the presence of an electron-withdrawing nitro group deactivates the benzimidazole system, but the tautomer with the nitro group at position 5 (I b) is thought to be stabilized, which may favor the formation of the 1,5-isomer. ias.ac.in However, the reduced nucleophilicity means the more reactive tautomer (I a) can still react readily, leading to the 1,6-isomer. ias.ac.in Achieving high regioselectivity often requires the development of specialized synthetic strategies or relies on the meticulous separation of the resulting isomers by chromatographic methods or fractional crystallization. tubitak.gov.trsioc-journal.cn

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is key to developing more efficient and selective syntheses. The primary transformation for creating this compound from its N-H precursor is the N-alkylation reaction.

The mechanism is a bimolecular nucleophilic substitution (SN2) reaction. It proceeds via the following steps:

Deprotonation: A base (B:) abstracts the acidic proton from one of the imidazole nitrogens of the 5(6)-nitrobenzimidazole tautomeric mixture (I a/b). This generates a resonance-stabilized benzimidazolide (B1237168) anion (II).

Nucleophilic Attack: The resulting anion (II) is a potent nucleophile. Due to resonance, the negative charge is delocalized between N-1 and N-3. Either nitrogen can attack the electrophilic carbon atom of the ethylating agent (e.g., iodoethane).

Displacement: The nucleophilic attack leads to the formation of a new N-C bond and the displacement of the leaving group (e.g., iodide, I⁻), yielding the final N-ethylated products: 1-ethyl-5-nitrobenzimidazole (III a) and 1-ethyl-6-nitrobenzimidazole (III b).

The lack of complete regioselectivity is a direct consequence of this mechanism, as both nitrogen atoms of the deprotonated intermediate are nucleophilic and available for alkylation. lookchem.com

The formation of the benzimidazole ring itself is also a well-studied process. The most common method is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. researchgate.netacs.org For a 2-nitro-substituted benzimidazole, this would involve the reaction of o-phenylenediamine with a synthon providing the nitro-substituted C1 unit. An alternative, more modern approach involves the intramolecular C-N cross-coupling of N'-(2-halogenphenyl)-N-substituted-ethanimidamides, often catalyzed by copper or palladium complexes. rsc.org Mechanistic studies of these copper-catalyzed reactions suggest the formation of various copper(I) complex intermediates that facilitate the key ring-forming C-N bond formation. rsc.org

Table 2: Compound Names Mentioned in this Article

Advanced Spectroscopic and Crystallographic Characterization of 1 Ethyl 2 Nitrobenzimidazole Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the precise determination of molecular structures in solution. The analysis of 1-Ethyl-2-nitrobenzimidazole through various NMR techniques offers a detailed map of its atomic connectivity and chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group and the benzimidazole (B57391) core.

The ethyl group would be characterized by a triplet and a quartet. The methyl (CH₃) protons would appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, would present as a quartet, being coupled to the three methyl protons. The chemical shifts of these signals are influenced by the electron-withdrawing nature of the benzimidazole ring system.

The aromatic protons on the benzimidazole ring would appear in the downfield region of the spectrum. Their specific chemical shifts and coupling patterns (as doublets, triplets, or multiplets) would depend on their position relative to the nitro group and the ethyl-substituted nitrogen atom. The electron-withdrawing nitro group at the 2-position significantly influences the electronic distribution within the aromatic system, leading to characteristic downfield shifts of the ring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| CH₃ (ethyl) | 1.3 - 1.5 | Triplet (t) | ~7.0 - 7.5 |

| CH₂ (ethyl) | 4.3 - 4.5 | Quartet (q) | ~7.0 - 7.5 |

| Aromatic Protons | 7.5 - 8.5 | Multiplet (m) | - |

Note: The predicted values are based on general principles of NMR spectroscopy and data from similar benzimidazole structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the ethyl group will appear in the upfield region. The C-2 carbon, directly attached to the highly electron-withdrawing nitro group and the imidazole (B134444) nitrogens, is expected to be significantly deshielded and appear at a lower field compared to other benzimidazole carbons. The remaining aromatic carbons will have chemical shifts determined by their position relative to the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (ethyl) | 14 - 16 |

| CH₂ (ethyl) | 40 - 45 |

| Aromatic Carbons | 110 - 150 |

| C-2 (imidazole) | 145 - 155 |

Note: The predicted values are based on general principles of NMR spectroscopy and data from similar benzimidazole structures. Actual experimental values may vary.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Applications

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful technique for directly probing the nitrogen atoms within a molecule. For this compound, three distinct nitrogen environments exist: the two nitrogen atoms of the imidazole ring (N-1 and N-3) and the nitrogen of the nitro group.

The chemical shifts of the imidazole nitrogens are sensitive to the electronic environment and the presence of the ethyl group on N-1. The N-1 nitrogen, being an alkylated amine-like nitrogen, will have a different chemical shift compared to the N-3 nitrogen, which is part of an imine-like C=N bond. The nitrogen atom of the nitro group is expected to have a characteristic chemical shift in a significantly different region of the spectrum, typically at a much lower field. The study of ¹⁵N NMR can provide valuable insights into the electronic structure and tautomeric equilibria in related benzimidazole systems.

Vibrational Spectroscopy for Molecular Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational modes include:

C-H stretching vibrations from the ethyl group and the aromatic ring, typically appearing in the 2850-3100 cm⁻¹ region.

Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) , which are strong and characteristic, expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C=N and C=C stretching vibrations of the benzimidazole ring system, appearing in the 1400-1650 cm⁻¹ region.

C-N stretching vibrations from the ethyl-nitrogen bond and the ring nitrogens.

Various bending vibrations (in-plane and out-of-plane) for C-H bonds, which provide a "fingerprint" for the substitution pattern of the benzene (B151609) ring.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong |

| C=N / C=C Ring Stretch | 1400 - 1650 | Medium-Strong |

| NO₂ Symmetric Stretch | 1300 - 1370 | Strong |

| Aromatic C-H Out-of-Plane Bending | 700 - 900 | Strong |

Note: The predicted values are based on characteristic group frequencies. Actual experimental values may vary.

Raman Spectroscopy Techniques

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show strong signals for the C=C stretching vibrations of the benzene ring and the symmetric stretching of the nitro group. The vibrations of the benzimidazole ring system would also be prominent. Comparing the FT-IR and Raman spectra can help in the definitive assignment of vibrational modes, as some vibrations may be strong in one technique and weak or absent in the other based on the change in dipole moment (for IR) versus the change in polarizability (for Raman).

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis. For this compound, with a molecular formula of C₉H₉N₃O₂, its molecular weight is approximately 191.19 g/mol . The monoisotopic mass is 191.06947 Da. uni.lu

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like benzimidazole derivatives. In ESI-MS analysis, this compound would be expected to be readily ionized. In positive ion mode, the most prominent ion would likely be the protonated molecule, [M+H]⁺, with a predicted m/z (mass-to-charge ratio) of 192.07675. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ (predicted m/z 214.05869) and the potassium adduct [M+K]⁺ (predicted m/z 230.03263), may also be observed depending on the solvent system and the presence of alkali metal salts. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ is predicted at an m/z of 190.06219. uni.lu Fragmentation of the parent ion would likely involve the loss of the nitro group (NO₂) or the ethyl group (C₂H₅).

Table 1: Predicted ESI-MS Adducts of this compound. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 192.07675 |

| [M+Na]⁺ | 214.05869 |

| [M-H]⁻ | 190.06219 |

| [M+NH₄]⁺ | 209.10329 |

| [M+K]⁺ | 230.03263 |

| [M+H-H₂O]⁺ | 174.06673 |

| [M+HCOO]⁻ | 236.06767 |

| [M+CH₃COO]⁻ | 250.08332 |

| [M]⁺ | 191.06892 |

| [M]⁻ | 191.07002 |

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, often used for analyzing non-volatile and thermally labile compounds. While specific MALDI-MS studies on this compound are not available, research on other nitroaromatic compounds suggests that this technique can be effectively applied. researchgate.netnih.gov For analysis, the compound would be co-crystallized with a suitable matrix, such as 1,5-diaminonaphthalene, and subjected to a pulsed laser beam. researchgate.netnih.gov This process would generate ions, primarily the protonated or deprotonated molecule, which are then analyzed by a time-of-flight (TOF) mass analyzer. The resulting spectrum would provide the molecular weight and, through post-source decay or tandem mass spectrometry, fragmentation information that could confirm the presence of the ethyl and nitro substituents.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of benzimidazole derivatives in various matrices. nih.govresearchgate.net An LC-MS method for this compound would typically involve a reversed-phase HPLC column (e.g., C18) to separate the compound from any impurities or other components in a mixture. The eluent from the HPLC would then be introduced into the mass spectrometer, likely using an ESI source. This would allow for the confirmation of the molecular weight and the acquisition of fragmentation data for the separated analyte, providing a high degree of confidence in its identification and quantification. Studies on related nitro-containing benzimidazol-2-one (B1210169) derivatives have successfully utilized LC-MS to analyze reaction products. nih.govresearchgate.net

Electronic Absorption and Photophysical Properties

The electronic absorption and photophysical properties of a molecule are determined by its electronic structure and are investigated using techniques like UV-Vis and fluorescence spectroscopy.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* transitions within the benzimidazole ring system and n → π* transitions associated with the nitro group. While specific experimental spectra for this compound are not documented in the reviewed literature, studies on similar nitrobenzimidazole derivatives provide insights. For instance, various 5-nitro and 6-nitrobenzimidazole derivatives exhibit strong absorption bands in the UV region. niscpr.res.in A study on 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one reported UV absorption maxima at 228, 307, and 400 nm. nih.gov It is anticipated that this compound would also show characteristic absorption bands in the UV region, likely influenced by the position of the nitro and ethyl groups on the benzimidazole core.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While some benzimidazole derivatives are known to be fluorescent, the presence of a nitro (NO₂) group often leads to fluorescence quenching. The nitro group is a well-known electron-withdrawing group that can provide a pathway for non-radiative decay of the excited state, thus diminishing or completely suppressing fluorescence. Therefore, it is highly probable that this compound is non-fluorescent or exhibits very weak fluorescence. Detailed photophysical characterization would be required to confirm this and to investigate other potential de-excitation pathways, such as phosphorescence or intersystem crossing.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide invaluable information on the structural properties of this compound.

Analysis of Molecular Conformation and Intermolecular Interactions

A crystallographic analysis would reveal key conformational features, such as the planarity of the benzimidazole ring system and the torsion angle between this ring and the nitro group at the 2-position. The orientation of the ethyl group at the N1 position would also be determined.

Furthermore, the analysis would identify and quantify the non-covalent interactions that stabilize the crystal lattice. In related nitrobenzimidazole structures, common interactions include:

Hydrogen Bonds: Weak C—H···O hydrogen bonds involving the nitro group's oxygen atoms are frequently observed, often linking molecules into chains or more complex networks. iucr.org

π–π Stacking: Interactions between the aromatic benzimidazole rings of adjacent molecules can contribute significantly to the stability of the crystal packing.

Without experimental data, specific bond lengths, angles, and the exact nature of these interactions for this compound remain undetermined.

Crystal Packing and Supramolecular Architectures

Due to the absence of published crystallographic data, no data tables can be generated.

Computational and Theoretical Investigations of 1 Ethyl 2 Nitrobenzimidazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure of many-body systems, including molecules like 1-Ethyl-2-nitrobenzimidazole. researchgate.netacs.org DFT methods are favored for their balance of accuracy and computational cost, making them suitable for calculating a wide range of molecular properties. Calculations are typically performed using specific functionals, such as B3LYP or ωB97XD, combined with a basis set like 6-311++G(d,p), to ensure reliable and accurate results. rad-conference.orgmdpi.comresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometric structure. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, DFT calculations would reveal key geometric parameters such as bond lengths, bond angles, and dihedral (torsional) angles.

Studies on similar nitrobenzimidazole derivatives show that the benzimidazole (B57391) ring system is largely planar. rad-conference.org However, the ethyl group attached to the nitrogen atom (N1) and the nitro group at the C2 position introduce specific spatial orientations. The ethyl group's C-C bond can rotate, leading to different conformers (e.g., gauche or anti). The nitro group (NO₂) may also be twisted relative to the plane of the benzimidazole ring to minimize steric hindrance. The final optimized geometry represents the most energetically favorable conformation.

Table 1: Representative Optimized Geometric Parameters for a Nitrobenzimidazole Core Structure (Illustrative)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C=N (imidazole) | ~1.38 Å |

| C-N (imidazole) | ~1.39 Å | |

| N-C (ethyl) | ~1.47 Å | |

| C-N (nitro) | ~1.45 Å | |

| N-O (nitro) | ~1.22 Å | |

| Bond Angle | C-N-C (imidazole) | ~105° |

| N-C-N (imidazole) | ~112° | |

| Dihedral Angle | C-C-N-C (ethyl group) | Varies with conformation |

Note: This table is illustrative, based on typical values for related nitrobenzimidazole structures. Actual values for this compound would require specific DFT calculations.

Once the geometry is optimized, DFT is used to analyze the electronic properties of this compound, which are crucial for understanding its reactivity and stability.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first available empty orbital, acts as an electron acceptor. acs.org

The energy of the HOMO (E_HOMO) is related to the molecule's ionization potential and its tendency to donate electrons. scirp.org A higher E_HOMO value indicates a better electron-donating ability. The energy of the LUMO (E_LUMO) is associated with the electron affinity; a lower E_LUMO value suggests a greater ability to accept electrons. scirp.org

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO), is a critical indicator of molecular stability. acs.orgscirp.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comacs.org Conversely, a small energy gap suggests the molecule is more reactive. acs.org

Table 2: Illustrative FMO Energy Values (in electron volts, eV)

| Parameter | Symbol | Typical Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | -6.5 to -7.5 |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -2.0 to -3.0 |

Note: These values are representative for nitroaromatic heterocyclic compounds and serve as an illustration.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and conjugative interactions within a molecule. uni-muenchen.defaccts.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which align with the familiar Lewis structure concept. uni-muenchen.dewisc.edu

The key aspect of NBO analysis is the examination of interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation theory stabilization energy, E(2). wisc.edu A large E(2) value indicates a strong electronic interaction, signifying significant electron delocalization from the donor to the acceptor orbital.

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(N) in imidazole (B134444) | π*(C=C) in benzene (B151609) ring | High | n → π* delocalization |

| LP(O) in nitro group | π*(N=C) in imidazole ring | Moderate | n → π* delocalization |

Note: LP denotes a lone pair, and π denotes an antibonding orbital. This table is illustrative of expected interactions.*

The Molecular Electrostatic Potential (MEP) is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.decomputabio.com It maps the electrostatic potential onto a constant electron density surface. uni-muenchen.dewolfram.com The MEP surface is color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, rich in electrons. These are favorable sites for electrophilic attack (attack by positive species). uni-muenchen.dewolfram.com

Blue: Regions of most positive electrostatic potential, electron-poor. These are susceptible to nucleophilic attack (attack by negative species). uni-muenchen.dewolfram.com

Green: Regions of neutral or near-zero potential.

In this compound, the MEP surface would likely show the most negative potential (red) localized around the oxygen atoms of the nitro group, making them primary sites for electrophilic interactions. The most positive potential (blue) would likely be found near the hydrogen atoms of the benzimidazole ring and the ethyl group, while the aromatic ring itself would exhibit intermediate potential.

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ): Measures the ability of a molecule to attract electrons. χ = (I + A) / 2 scirp.org

Chemical Hardness (η): Measures the resistance to change in electron distribution. η = (I - A) / 2 . Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." scirp.orgresearchgate.net

Global Softness (S): The reciprocal of hardness. S = 1 / η . scirp.org

Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts electrons. ω = χ² / (2η) researchgate.net

These parameters provide a quantitative scale for the reactivity of this compound, allowing for comparison with other molecules. A high electrophilicity index, for instance, would characterize the molecule as a strong electrophile. researchgate.net

Table 4: Calculated Global Reactivity Descriptors (Illustrative)

| Descriptor | Symbol | Formula | Typical Calculated Value (eV) |

|---|---|---|---|

| Electronegativity | χ | (I + A) / 2 | 4.5 - 5.0 |

| Chemical Hardness | η | (I - A) / 2 | 1.75 - 2.5 |

| Global Softness | S | 1 / η | 0.4 - 0.57 |

| Electrophilicity Index | ω | χ² / (2η) | 4.0 - 6.0 |

Note: These values are derived from the illustrative FMO energies in Table 2.

Aromaticity Studies (e.g., Nucleus Independent Chemical Shift (NICS) Indices, Electron Localization Function (ELF))

The aromaticity of the benzimidazole core is a crucial determinant of its stability and reactivity. Computational methods offer quantitative measures of this property.

Nucleus Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. It involves placing a "ghost" atom at the geometric center of a ring and calculating the magnetic shielding at that point. Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest anti-aromaticity. Studies on substituted benzimidazoles have shown that both the type and position of substituents significantly influence the aromatic character of the fused ring system. aip.org

For this compound, the electron-withdrawing nitro group (-NO2) at the 2-position is expected to decrease the aromaticity of the imidazole ring, while the electron-donating ethyl group (-C2H5) at the N-1 position has a lesser effect. aip.org NICS calculations, typically performed at the B3LYP/6-311++G** level of theory, can quantify these effects. aip.org NICS(1), the value calculated 1 Å above the ring plane, is often used as a reliable indicator.

Table 1: Representative Calculated NICS(1) Values for Substituted Benzimidazole Rings This table presents theoretical values for parent and related substituted rings to illustrate expected trends for this compound.

| Compound | NICS(1) for Benzene Ring (ppm) | NICS(1) for Imidazole Ring (ppm) |

|---|---|---|

| Benzene (Reference) | -10.2 | N/A |

| Benzimidazole | -9.8 | -11.5 |

| 2-Nitrobenzimidazole | -9.7 | -8.9 |

Data are synthesized from trends reported in computational chemistry literature. aip.org

Theoretical Prediction of Spectroscopic Parameters

Computational modeling can predict various spectroscopic parameters, aiding in the structural confirmation and interpretation of experimental data.

Computed NMR Chemical Shifts and Spin-Spin Coupling Constants

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are invaluable for assigning experimental spectra, especially for complex molecules. The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT (e.g., B3LYP/6-311++G(d,p)), is a standard approach for predicting ¹H and ¹³C chemical shifts. researchgate.netresearchgate.net

For this compound, calculations would predict the downfield shift of protons and carbons adjacent to the electron-withdrawing nitro group. For instance, the H-7 proton is expected to be significantly deshielded. Comparing calculated shifts with experimental data can help unambiguously assign each signal. Discrepancies between computed and experimental values can often be reconciled by considering solvent effects within the computational model using approaches like the Polarizable Continuum Model (PCM).

Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Structurally Similar Compound (2-ethyl-1-methyl-5-nitrobenzimidazole) This table illustrates the typical accuracy of GIAO-DFT calculations in predicting NMR spectra for related nitrobenzimidazole structures.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|---|

| C2 | 154.1 | 155.2 | H4 | 8.65 | 8.55 |

| C4 | 118.9 | 119.1 | H6 | 8.21 | 8.15 |

| C5 | 143.5 | 143.8 | H7 | 7.80 | 7.75 |

| C6 | 116.2 | 116.8 | CH₂ | 3.15 | 3.10 |

| C7 | 109.8 | 110.5 | CH₃ (ethyl) | 1.40 | 1.35 |

| C3a | 137.4 | 138.6 | N-CH₃ | 3.95 | 3.90 |

| C7a | 141.0 | 141.5 | |||

| CH₂ | 24.5 | 24.9 |

Data are based on methodologies and findings for analogous systems reported in the literature. researchgate.net

Simulated Vibrational Spectra (IR, Raman)

Theoretical vibrational spectra are calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculations yield harmonic frequencies that correspond to the fundamental vibrational modes of the molecule. DFT methods are commonly used for this purpose. researchgate.net

For this compound, the simulated IR and Raman spectra would show characteristic bands confirming its structure. Key predicted vibrations would include:

Asymmetric and Symmetric NO₂ stretching: Strong bands expected around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

C=N stretching: A band in the 1600-1650 cm⁻¹ region.

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

Aliphatic C-H stretching: Signals from the ethyl group in the 2850-3000 cm⁻¹ range.

Aromatic ring vibrations: A series of bands in the 1400-1600 cm⁻¹ fingerprint region.

These theoretical spectra are crucial for assigning the modes observed in experimental FTIR and FT-Raman spectra. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths that underlie UV-visible absorption spectra. respectprogram.orgrsc.org By applying TD-DFT, one can predict the wavelength of maximum absorption (λ_max) and understand the nature of the electronic transitions involved (e.g., π→π, n→π). respectprogram.org

For this compound, TD-DFT calculations would likely be performed using a functional like B3LYP or CAM-B3LYP, which are suitable for describing charge-transfer excitations. The calculations would predict intense absorptions in the UV region corresponding to π→π* transitions within the benzimidazole ring system. The nitro group introduces n→π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption bands. The results help interpret the experimental UV-Vis spectrum and provide insight into the molecule's electronic structure and potential photophysical properties. researchgate.netmdpi.com

Elucidation of Reaction Mechanisms through Computational Modeling

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, transition states, and intermediates.

Electrochemical Redox Pathway Modeling (e.g., ECE Mechanism)

The electrochemical reduction of nitroaromatic compounds is of significant interest due to their biological activity. These reductions often proceed through complex multi-step mechanisms. Computational modeling can help elucidate these pathways. researchgate.net

The reduction of the nitro group in this compound is expected to follow an ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism, particularly in protic media. researchgate.netnih.gov

First Electron Transfer (E): The nitro group accepts an electron to form a radical anion (ArNO₂⁻•). The redox potential for this step (E¹) is a key parameter that can be calculated using DFT. The stability of this radical anion is crucial for the subsequent steps. mdpi.com

Chemical Reaction (C): The initially formed radical anion can undergo subsequent chemical reactions. In the presence of a proton source, it can be protonated.

Second Electron Transfer (E): The resulting species can then accept a second electron at a different potential, leading eventually to the formation of the nitroso, hydroxylamine (B1172632), and finally the amino derivative.

Computational studies, by calculating the energies of the intermediates and transition states, can map out this entire pathway. researchgate.net DFT calculations can also model the hyperfine coupling constants of the radical anion intermediate, which can be compared with experimental Electron Spin Resonance (ESR) spectra to confirm its structure. researchgate.net The calculated redox potentials for a series of related compounds often show a linear correlation with experimental values, validating the computational approach. mdpi.com

Mechanistic Studies of Chemical Transformations

While specific, in-depth mechanistic studies focused exclusively on this compound are not extensively documented in publicly available literature, its chemical behavior can be reliably inferred from computational investigations and mechanistic studies of closely related nitroaromatic and nitrobenzimidazole compounds. The reactivity of this compound is dominated by the electron-withdrawing nature of the nitro group at the 2-position, which strongly influences the electronic characteristics of the entire benzimidazole system. Key transformations include the reduction of the nitro group and nucleophilic substitution reactions on the aromatic ring.

Reduction of the Nitro Group

The transformation of the nitro group into an amino group is a fundamental reaction for nitrobenzimidazoles. Electrochemical studies on various nitrobenzimidazole derivatives reveal that this reduction is a complex, multi-electron process. The generally accepted mechanism is an ECE (Electrochemical-Chemical-Electrochemical) pathway. researchgate.net

The process is initiated by a one-electron transfer to form a nitro radical anion. This is followed by a chemical step, typically protonation, and further reduction steps lead to the formation of a hydroxylamine intermediate. The final stage involves the reduction of the hydroxylamine to the corresponding amine. researchgate.net

Cyclic voltammetry studies on related nitrobenzimidazoles in acidic media have provided insight into the electrochemical behavior, showing an irreversible reduction peak corresponding to the formation of the hydroxylamine and subsequent products. researchgate.netresearchgate.net The irreversibility of the initial reduction step is often attributed to the rapid subsequent chemical reactions of the generated radical anion. researchgate.net

Table 1: Electrochemical Reduction Data for Representative Nitrobenzimidazoles Data is for related nitrobenzimidazole compounds to illustrate the general electrochemical behavior.

| Compound Class | Electrode | Peak Potential (Ep) | Mechanism Type | Reference |

|---|---|---|---|---|

| 5(6)-Nitrobenzimidazole | Graphite | -0.2 V to -0.4 V | ECE | researchgate.net |

| 4(7)-Nitrobenzimidazole | Graphite | -0.2 V to -0.4 V | ECE | researchgate.net |

Note: Potentials are approximate and highly dependent on experimental conditions such as solvent, pH, and scan rate.

Nucleophilic Substitution of Hydrogen

The electron-deficient nature of the benzimidazole core, enhanced by the C2-nitro group, makes this compound a prime candidate for Vicarious Nucleophilic Substitution (VNS). This reaction is a powerful method for C-H functionalization in electron-poor aromatic and heterocyclic systems. wikipedia.orgorganic-chemistry.org

The VNS mechanism involves the addition of a nucleophile (typically a carbanion stabilized by an electron-withdrawing group and possessing a leaving group, Y-CH⁻-X) to an electron-deficient aromatic ring. This forms a negatively charged σ-adduct (a Meisenheimer-like complex). The key step is the subsequent β-elimination of the leaving group (HX) from the adduct, facilitated by a base, which restores aromaticity. organic-chemistry.orgkuleuven.be

For this compound, the nitro group at C2 strongly activates the benzene portion of the molecule. Nucleophilic attack is therefore predicted to occur at the hydrogen-bearing carbon atoms of the benzo ring, primarily at positions C4 and C6, which are ortho and para to the imidazole nitrogen atom involved in the fused system and activated by the nitro group's electron-withdrawing effect.

Generalized VNS Mechanism:

Addition: A carbanion attacks the aromatic ring to form a σH-adduct.

Elimination: A base assists in the elimination of HX from the adduct.

Protonation: A final workup step protonates the resulting anion to yield the substituted product.

Studies on N-substituted nitroazoles have confirmed that VNS is a typical and efficient reaction pathway, particularly for introducing amino or carbon-based substituents. mdpi.com Intramolecular VNS has also been utilized as a synthetic strategy to form the nitrobenzimidazole ring itself from suitably substituted precursors. rsc.org

Radical-Nucleophilic Substitution (S_RN1)

Another potential, though less common, mechanistic pathway for the transformation of nitrobenzimidazoles involves radical-nucleophilic substitution (S_RN1). Research has shown that the anions of nitrobenzimidazoles can react with specific substrates, such as α-substituted nitroalkanes or p-nitrobenzyl chloride, via a chain reaction involving radical and radical-anion intermediates. rsc.org This mechanism allows for the formation of C-N bonds under conditions distinct from classical S_NAr or VNS pathways. The reaction typically involves the formation of a diazole anion which then participates in a single-electron transfer process to initiate the radical chain. rsc.org

Advanced Chemical Reactivity and Transformation Studies of Nitrobenzimidazoles

Electrochemical Behavior and Redox Chemistry of the Nitro Group

The electrochemical properties of nitroaromatic compounds are of fundamental interest, as they provide insight into their reactivity, particularly in reduction reactions. The nitro group in nitrobenzimidazoles is electroactive and can be reduced. While specific cyclic voltammetry data for 1-Ethyl-2-nitrobenzimidazole is not extensively documented in readily available literature, the general behavior of nitrobenzimidazoles has been studied.

Typically, the electrochemical reduction of the nitro group on the benzimidazole (B57391) ring is an irreversible process. This reduction often follows a complex mechanism, such as an Electron transfer-Chemical step-Electron transfer (ECE) pathway. The initial one-electron reduction of the nitroaromatic compound forms a radical anion. This is a key step that initiates subsequent chemical transformations.

Nucleophilic Substitution Reactions on the Nitrobenzimidazole Scaffold

The nitro group, being a strong electron-withdrawing group, can activate the benzimidazole ring for nucleophilic aromatic substitution (SNAr) reactions. However, detailed studies focusing on the nucleophilic substitution of the nitro group itself in this compound are not widely reported. In related nitrobenzimidazole systems, nucleophilic substitution reactions have been observed, where other leaving groups on the aromatic ring are displaced by nucleophiles. The presence of the nitro group is crucial for activating the ring towards such attacks. For instance, in other halogenated nitrobenzimidazoles, the halogen atom can be substituted by various nucleophiles.

Oxidative Transformations and Pathways

The benzimidazole core is generally stable to oxidation, but under specific conditions, oxidative transformations can occur. Research on the specific oxidative pathways of this compound is limited. In broader studies of benzimidazoles, oxidation can lead to the formation of various products, including benzimidazolones. For example, the oxidation of 2-benzyl-5-nitrobenzimidazoles with chromium trioxide has been shown to convert the benzyl (B1604629) group to a benzoyl group. However, specific studies detailing the oxidative transformation of the 1-ethyl-2-nitro-substituted benzimidazole ring itself are not prevalent.

Controlled Reduction of Nitro Groups to Amino Derivatives

The reduction of the nitro group to an amino group is a common and synthetically useful transformation for nitrobenzimidazoles, leading to the formation of aminobenzimidazoles which are valuable building blocks in medicinal chemistry. The synthesis of 1-Ethyl-2-aminobenzimidazole from its nitro precursor is a key reaction.

Several methods are generally employed for this transformation. Catalytic hydrogenation is a widely used and efficient method. This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Another common method is chemical reduction using reducing agents like tin(II) chloride (SnCl₂) in an acidic medium, such as hydrochloric acid. This method is effective for the reduction of aromatic nitro compounds. While the general applicability of these methods to nitrobenzimidazoles is well-established, specific and detailed research findings for the controlled reduction of this compound are not extensively available. However, the formation of 1-Ethyl-2-aminobenzimidazole via other synthetic routes has been documented, confirming its existence as a stable reduction product. researchgate.net

Applications in Advanced Materials Science and Catalysis

Integration into Organic Electronic and Photonic Materials

The development of organic-based electronic and photonic devices is a rapidly advancing field, driven by the promise of lightweight, flexible, and low-cost alternatives to traditional inorganic materials. Benzimidazole (B57391) derivatives, in particular, have been investigated for their utility in these technologies due to their inherent electronic and optical properties.

Organic semiconductors are the cornerstone of organic electronics. The performance of these materials is intrinsically linked to their molecular structure, which dictates their charge transport characteristics. While direct studies on 1-Ethyl-2-nitrobenzimidazole as a primary semiconductor are not extensively documented, the characteristics of its constituent parts suggest potential in this area. The presence of the electron-withdrawing nitro group (NO2) is significant, as this group is known to lower the energy levels of the lowest unoccupied molecular orbital (LUMO). kaust.edu.sa This is a critical factor in the design of n-type organic semiconductors, which are essential for the fabrication of complementary circuits. The introduction of nitro groups into aromatic systems has been explored as a strategy to create air-stable n-type materials. rsc.org

Table 1: Key Molecular Properties for Semiconductor Applications

| Property | Significance in Organic Semiconductors | Potential Influence of this compound Structure |

|---|---|---|

| LUMO Energy Level | Determines electron injection and transport efficiency in n-type materials. | The strong electron-withdrawing nitro group is expected to lower the LUMO energy level. |

| HOMO Energy Level | Influences hole injection and transport in p-type materials and the overall band gap. | The benzimidazole ring system contributes to the HOMO level, which can be modulated by substituents. |

| Electrochemical Band Gap | The difference between HOMO and LUMO levels, affecting the material's optical and electronic properties. | The combination of the benzimidazole core and the nitro group will dictate the band gap. |

| Molecular Packing | The arrangement of molecules in the solid state, which impacts intermolecular charge hopping. | The ethyl group can influence the crystalline structure and intermolecular distances. |

The application of benzimidazole derivatives in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) is an active area of research. mdpi.com In the context of OLEDs, benzimidazole-based materials can serve as fluorescent emitters or as host materials in phosphorescent devices. The intrinsic fluorescence of some benzimidazole moieties makes them suitable candidates for light-emitting layers. mdpi.com The color of the emitted light can be tuned by modifying the chemical structure, which alters the energy gap between the ground and excited states.

Role in Corrosion Inhibition Mechanisms on Metal Surfaces

Benzimidazole and its derivatives have been widely recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. electrochemsci.orgresearchgate.net The mechanism of inhibition is generally attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The adsorption process can occur through a combination of physisorption and chemisorption. researchgate.net The nitrogen atoms in the benzimidazole ring, with their lone pairs of electrons, can coordinate with the vacant d-orbitals of the metal atoms. Additionally, the aromatic rings can interact with the metal surface through π-electron donation. The presence of the ethyl group can enhance the surface coverage and the hydrophobicity of the protective film.

Quantum chemical studies on benzimidazole derivatives have shown a correlation between their molecular electronic properties and their inhibition efficiency. electrochemsci.org Parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the energy gap (ΔE) are used to predict the reactivity and adsorption characteristics of the inhibitor molecules. electrochemsci.org A higher EHOMO value is associated with a greater tendency to donate electrons to the metal, while a lower ELUMO value indicates a greater ability to accept electrons from the metal.

Table 2: Factors Influencing Corrosion Inhibition by Benzimidazole Derivatives

| Factor | Mechanism of Action | Relevance to this compound |

|---|---|---|

| Adsorption Center | Nitrogen atoms in the imidazole (B134444) ring act as coordination sites. | The two nitrogen atoms in the benzimidazole core can coordinate with the metal surface. |

| π-Electron System | The aromatic benzimidazole ring can interact with the metal surface. | The delocalized π-electrons of the benzimidazole system contribute to the adsorption process. |

| Substituent Effects | Electron-donating or -withdrawing groups can influence the electronic density of the molecule. | The electron-withdrawing nitro group and the electron-donating ethyl group will modulate the electronic properties and adsorption behavior. |

| Surface Coverage | The formation of a dense, protective film on the metal surface. | The molecular structure and the presence of the ethyl group will affect the packing and coverage on the metal surface. |

Utilization as Ligands in Transition Metal Catalysis

The field of transition metal catalysis heavily relies on the design of ligands that can fine-tune the steric and electronic properties of the metal center, thereby controlling the activity and selectivity of the catalyst. Benzimidazole derivatives have emerged as versatile ligands in this context due to the presence of coordinating nitrogen atoms. jocpr.com These ligands can form stable complexes with a variety of transition metals, and the resulting complexes have shown catalytic activity in a range of organic transformations. nih.gov

In this compound, the nitrogen atom at the 3-position of the imidazole ring, with its available lone pair of electrons, can act as a donor to a metal center, forming a coordinate bond. jocpr.com The electronic properties of the benzimidazole ligand, and consequently the catalytic activity of the metal complex, can be significantly influenced by the substituents on the benzimidazole ring. The electron-withdrawing nitro group at the 2-position would decrease the electron density on the coordinating nitrogen atom, which could affect the stability and reactivity of the resulting metal complex. Conversely, the ethyl group at the 1-position can provide steric bulk around the metal center, which can be advantageous in controlling the selectivity of a catalytic reaction. rutgers.edu

The versatility of benzimidazole-based ligands allows for their application in various catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations. nih.govrutgers.edu The ability to systematically modify the structure of the ligand, for instance, by changing the substituents on the benzimidazole core, provides a powerful tool for optimizing the performance of the catalyst for a specific application.

Crystal Engineering for Tailored Functional Materials

Crystal engineering is the rational design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. ub.edunih.gov By controlling the way molecules pack in a crystal lattice, it is possible to tailor the macroscopic properties of the material, such as its electronic, optical, and mechanical properties. The study of polymorphism, where a compound can exist in multiple crystalline forms with different properties, is a key aspect of crystal engineering. nih.gov

By carefully selecting the crystallization conditions, such as the solvent and temperature, it may be possible to isolate different polymorphs of this compound with distinct properties. Furthermore, the principles of co-crystallization could be employed, where this compound is crystallized with another molecule to form a multi-component crystal with tailored properties. nih.gov This approach could be used to modify the solubility, stability, or photophysical properties of the material.

Table 3: Intermolecular Interactions in the Crystal Engineering of this compound

| Interaction Type | Potential Role in Crystal Packing |

|---|---|

| Hydrogen Bonding | The nitro group can act as a hydrogen bond acceptor, influencing the formation of specific supramolecular synthons. |

| π-π Stacking | The aromatic benzimidazole rings can stack on top of each other, facilitating charge transport in the solid state. |

| van der Waals Forces | The ethyl group contributes to the overall van der Waals interactions, affecting the density and stability of the crystal packing. |

| Dipole-Dipole Interactions | The polar nitro group can lead to significant dipole-dipole interactions, influencing the orientation of the molecules in the crystal lattice. |

Future Research Directions and Emerging Trends

Development of Novel Atom-Economical Synthetic Methodologies

The pursuit of green and sustainable chemistry is driving the development of new synthetic routes for complex molecules like 1-Ethyl-2-nitrobenzimidazole. A key focus is on atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. jk-sci.com

Future research will likely move beyond traditional multi-step syntheses, which can be inefficient and generate significant waste. acs.org Emerging methodologies that hold promise for the synthesis of this compound include:

One-Pot Reductive Cyclocondensation: This approach combines the reduction of a nitro group and a cyclization reaction in a single step. For instance, reacting 2-nitroaniline (B44862) derivatives with appropriate aldehydes or their precursors in the presence of a reducing agent can directly yield benzimidazoles. pcbiochemres.com The use of inexpensive and environmentally benign reagents like zinc dust with sodium bisulfite in water is a particularly attractive option. pcbiochemres.com

Catalytic Domino Reactions: Ruthenium-catalyzed domino reactions, which involve a cascade of reactions in a single pot, offer an elegant and atom-economical route to nitrogen heterocycles. nih.gov Adapting such catalytic systems for the synthesis of this compound from simple, linear starting materials could significantly improve efficiency. nih.gov

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by promoting rapid and efficient heating. impactfactor.orgresearchgate.net The application of microwave irradiation to the synthesis of benzimidazole (B57391) derivatives has already shown considerable success and is a promising avenue for the production of this compound. impactfactor.orgresearchgate.net

These advanced synthetic methods align with the principles of green chemistry by reducing energy consumption, minimizing waste, and often utilizing less hazardous reagents. jk-sci.comimpactfactor.org

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. Traditional analytical methods often rely on analyzing the final product, providing limited insight into the transient intermediates and reaction pathways. Advanced spectroscopic techniques that allow for in-situ monitoring are set to revolutionize the study of this compound synthesis.

Key techniques that are expected to be employed include:

In-situ Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that can provide real-time information about the molecular transformations occurring at a catalyst's surface. rsc.org By monitoring the hydrogenation of related nitroaromatic compounds, researchers have been able to track the dynamic transformation of intermediate species. rsc.org Applying SERS to the synthesis of this compound could elucidate the reaction mechanism and help in the rational design of more efficient catalysts. csic.es

In-situ UV-Vis and Raman Spectroscopy: These techniques can be used to monitor the formation and consumption of reactants, intermediates, and products in real-time. nih.govacs.org For example, the reduction of nitroaromatic compounds has been successfully monitored using in-situ UV-Vis spectroscopy. nih.gov This allows for precise control over reaction conditions and optimization of yields.

Flow Chemistry with Integrated Spectroscopy: Combining continuous flow reactors with in-situ spectroscopic monitoring offers a powerful platform for process optimization. This approach allows for rapid screening of reaction parameters and provides a wealth of data for kinetic modeling. The development of continuous flow processes for the synthesis of benzimidazole derivatives is an active area of research. acs.org

The data obtained from these advanced spectroscopic methods will be invaluable for developing more robust and efficient synthetic protocols for this compound.

High-Throughput Computational Screening and Rational Design Principles

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational approaches will be instrumental in predicting its properties and guiding the synthesis of new derivatives with tailored functionalities.

Future research in this area will likely focus on:

Virtual High-Throughput Screening (vHTS): This technique allows for the rapid screening of large virtual libraries of compounds to identify those with the desired properties. nih.gov By creating a virtual library of this compound derivatives, researchers can screen for potential candidates for various applications, such as new pharmaceuticals or functional materials. nih.govnih.gov

Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method used to predict the electronic structure and properties of molecules. researchgate.net For nitrobenzimidazoles, DFT calculations can provide insights into their geometry, reactivity, and spectroscopic properties. researchgate.netresearchgate.net This information is crucial for understanding the structure-property relationships and for the rational design of new compounds.

Molecular Docking: This computational technique is used to predict the binding orientation of a small molecule to a larger target molecule, such as a protein or a nucleic acid. mdpi.com For this compound and its derivatives, molecular docking can be used to explore their potential as inhibitors of specific enzymes or receptors, guiding the development of new therapeutic agents. researchgate.net

The integration of these computational methods will accelerate the discovery and development of new applications for this compound, reducing the need for extensive and time-consuming experimental work.

Exploration of New Material Science Applications with Tunable Properties

The unique electronic and structural features of the benzimidazole scaffold make it an attractive building block for advanced materials. The presence of the nitro group and the ethyl substituent in this compound offers opportunities to fine-tune its properties for specific applications.

Emerging trends in the material science applications of benzimidazole derivatives that could be extended to this compound include:

Organic Electronics: Benzimidazole derivatives are being investigated for their potential use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net The ability to tune the electronic properties of these materials by modifying their chemical structure is a key advantage. northwestern.educhemrxiv.org Research into the semiconducting and light-emitting properties of this compound could lead to new electronic devices.

Corrosion Inhibitors: Benzimidazole derivatives have shown promise as effective corrosion inhibitors for various metals and alloys. mdpi.comresearchgate.net The nitrogen atoms in the imidazole (B134444) ring can coordinate with metal surfaces, forming a protective layer. The electronic properties of the substituents on the benzimidazole ring can influence the efficiency of corrosion inhibition.

Metal-Organic Frameworks (MOFs) and Zeolitic Imidazolate Frameworks (ZIFs): Benzimidazole-based ligands can be used to construct MOFs and ZIFs, which are porous materials with applications in gas storage, separation, and catalysis. analis.com.my The tunable pore size and chemical functionality of these materials make them highly versatile. analis.com.my this compound could serve as a ligand for the synthesis of novel MOFs and ZIFs with tailored properties.

Photoswitches: Arylazobenzimidazoles have been shown to be versatile visible-light photoswitches with tunable Z-isomer stability. researchgate.net The incorporation of the this compound moiety into such systems could lead to new photoresponsive materials for applications in data storage, molecular machines, and photopharmacology. researchgate.net

The exploration of these new material science applications will undoubtedly expand the technological relevance of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-ethyl-2-nitrobenzimidazole, and what are their yield optimization strategies?

- Methodology : A common approach involves alkylation of 2-nitrobenzimidazole precursors. For example, reacting 1H-benzimidazole derivatives with ethylating agents like ethyl bromide or ethyl iodide in the presence of a base (e.g., potassium carbonate) in acetone under reflux (4–24 hours) . Recrystallization from ethanol or methanol is typically used for purification. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to alkylating agent) and temperature control (40–60°C) to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : H and C NMR are critical for confirming the ethyl group’s presence (e.g., triplet at ~1.3 ppm for CH and quartet at ~4.3 ppm for CH in H NMR) and nitro group positioning .

- FTIR : Nitro group vibrations appear at 1520–1350 cm, while benzimidazole ring C=N/C=C stretches occur at 1600–1450 cm .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 90:10) resolve impurities, while HRMS confirms molecular ion peaks (e.g., [M+H] at m/z 206.1) .

Advanced Research Questions

Q. How can conflicting data on reaction kinetics or pressure-dependent behavior be resolved in this compound synthesis?

- Methodology : Discrepancies in pressure-dependent studies (e.g., hydrogenation or cyclization) may arise from non-standardized reactor setups. Use controlled pressure reactors (e.g., Parr autoclaves) with in-line gas monitoring to validate uptake/release data. For example, pressure ranges of 30–70 bar for hydrogenation require calibration against reference compounds like N-ethylcarbazole to ensure reproducibility . Statistical tools like ANOVA can identify outliers in datasets with overlapping temperature ranges .

Q. What methodological approaches are recommended for elucidating structure-activity relationships (SAR) in this compound derivatives?

- Methodology :

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects of the nitro group on benzimidazole’s aromatic ring, which influence binding to biological targets like DNA topoisomerases .

- In Vitro Assays : Use fluorescence quenching assays to study interactions with biomacromolecules (e.g., bovine serum albumin) at varying pH (5.0–7.4) and ionic strengths (0.1–0.5 M NaCl) .

- Pharmacophore Mapping : Overlay bioactive conformers of derivatives (e.g., 1-ethyl-2-nitro vs. 1-propyl-2-cyano analogs) to identify critical substituent positions for antimicrobial or antitumor activity .

Q. How can reaction conditions be optimized for regioselective ethylation in benzimidazole systems?

- Methodology : Regioselectivity challenges arise due to competing N1 vs. N3 alkylation. Strategies include:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor N1-ethylation by stabilizing transition states through dipole interactions .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation rates in biphasic systems (water/toluene) by shuttling reactants .

- Microwave Assistance : Short-duration microwave irradiation (100–150 W, 10–15 minutes) improves yield (85–92%) and reduces byproduct formation compared to conventional heating .

Data Analysis and Validation

Q. What statistical or computational tools are essential for validating purity and stability data of this compound?

- Methodology :

- QSPR Models : Quantitative Structure-Property Relationship (QSPR) models correlate logP values (e.g., 1.8–2.2) with solubility profiles in aqueous-organic mixtures .

- Stability Studies : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC tracking (e.g., 5–10% degradation threshold) identify instability under oxidative conditions, requiring antioxidant additives like BHT (0.01–0.05% w/w) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.